![molecular formula C25H19ClFN3O2 B2720006 3-(4-chlorophenyl)-5-(4-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-73-6](/img/structure/B2720006.png)

3-(4-chlorophenyl)-5-(4-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

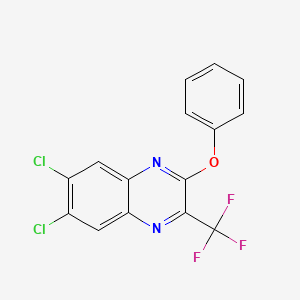

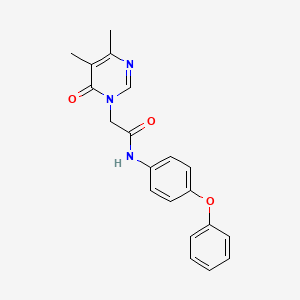

The compound “3-(4-chlorophenyl)-5-(4-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[4,3-c]quinoline core, which is a type of heterocyclic compound . This core is substituted with a 4-chlorophenyl group, a 4-fluorobenzyl group, and two methoxy groups .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, the synthesis of similar pyrazolo[4,3-c]quinoline compounds often involves cyclization reactions . These reactions can be catalyzed by various transition metals and involve the coupling of anilines and alkynes .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-c]quinoline core, which is a fused ring system containing two nitrogen atoms . The presence of the chlorophenyl, fluorobenzyl, and methoxy substituents would further influence the compound’s structure and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For instance, the chlorophenyl and fluorobenzyl groups might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the halogenated phenyl and benzyl groups could increase the compound’s lipophilicity, while the methoxy groups might enhance its solubility .Scientific Research Applications

Fluorescent Probes and Sensors

A variety of quinoline derivatives, including structures similar to 3-(4-chlorophenyl)-5-(4-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline, are known for their efficient fluorescence properties. These compounds are widely utilized in biochemistry and medicine for studying various biological systems, such as DNA, due to their sensitivity and selectivity as fluorophores. The research on these derivatives emphasizes their potential application in creating molecular sensors and probes that exhibit strong analyte-induced fluorescence enhancement or bright ratiometric dual emission, suitable for metal ion recognition and other biochemical detections (Aleksanyan & Hambardzumyan, 2013; Rurack et al., 2002).

Photovoltaic and Electronic Applications

The photovoltaic properties of quinoline derivatives, including compounds structurally related to this compound, have been explored for their application in organic–inorganic photodiode fabrication. These compounds show promising results in terms of rectification behavior, photovoltaic properties under illumination, and potential for use as efficient electron-transport materials in organic light-emitting devices. The presence of specific substituents like chlorophenyl groups can significantly improve the diode parameters, highlighting the versatility and utility of these compounds in developing new electronic materials (Zeyada, El-Nahass, & El-Shabaan, 2016).

Cancer Research and Drug Design

Quinoline derivatives are also of interest in cancer research for their potential as anti-cancer drugs. Studies have shown that certain quinoline compounds exhibit cytotoxic activity against various cancer cell lines, including murine leukemia and human Jurkat leukemia cells. This suggests their potential for further development as therapeutic agents. Moreover, their synthesis and structural analysis, including DFT calculations and docking studies, provide valuable insights into their interaction mechanisms with biological targets, offering a foundation for designing more effective cancer treatments (Deady et al., 2003; Abad et al., 2021).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Given the biological activity of related compounds , it could be of interest in the field of medicinal chemistry.

properties

IUPAC Name |

3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClFN3O2/c1-31-22-11-19-21(12-23(22)32-2)30(13-15-3-9-18(27)10-4-15)14-20-24(28-29-25(19)20)16-5-7-17(26)8-6-16/h3-12,14H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAVBVQZXYHIML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2719924.png)

![4-{[4-(Dimethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2719925.png)

![N-(3-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2719927.png)

![N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2719928.png)

![4-Chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine](/img/structure/B2719932.png)

![N-{[1,1'-biphenyl]-2-yl}-5-chloro-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2719938.png)

![diethyl 2-({[3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-6-yl]amino}methylene)malonate](/img/structure/B2719939.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)